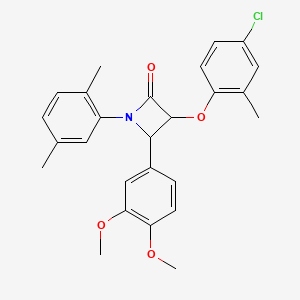![molecular formula C16H9ClN2O5 B11609487 (3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609487.png)
(3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a nitrophenyl group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the nitrophenyl group and the chloro substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace the chloro substituent with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile compound for developing new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of (3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
Fluorine compounds: Known for their unique chemical properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in chemical reactions.
Uniqueness
What sets (3E)-6-chloro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H9ClN2O5 |
|---|---|
Molekulargewicht |
344.70 g/mol |
IUPAC-Name |
6-chloro-3-[(Z)-2-hydroxy-2-(4-nitrophenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H9ClN2O5/c17-10-3-6-15-12(7-10)18-13(16(21)24-15)8-14(20)9-1-4-11(5-2-9)19(22)23/h1-8,20H/b14-8- |
InChI-Schlüssel |
RRRZJMONBHZEAG-ZSOIEALJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-ylsulfanyl)phenyl]-4-methoxybenzamide](/img/structure/B11609404.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11609416.png)

![2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11609431.png)
![7-[(4-Hydroxy-3,5-dimethoxyphenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B11609438.png)
![(3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11609445.png)

![(4Z)-4-{[(2,3-dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B11609449.png)
![4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11609456.png)
![6-Chlorobenzo[a]phenoxazin-5-one](/img/structure/B11609458.png)

![4-[(4-Carboxy-3-methyloctanoyl)amino]benzoic acid](/img/structure/B11609468.png)
![(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11609481.png)
![4-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609484.png)
